molecular formula C31H53N11O5 B054454 Argiotoxin 659 CAS No. 111944-83-3

Argiotoxin 659

Número de catálogo: B054454
Número CAS: 111944-83-3
Peso molecular: 659.8 g/mol
Clave InChI: ONYMEUPDKAAGRV-UPVQGACJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Argiotoxin 659 is a N-acyl-amino acid.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Argiotoxin 659 (ArgTX-659) is characterized by the molecular formula C31H53N11O5C_{31}H_{53}N_{11}O_{5} and a molecular weight of approximately 637.79 g/mol. Its structure is similar to that of Argiotoxin 636, with modifications that enhance its biological activity. The synthesis of ArgTX-659 involves multi-step chemical processes that have been optimized over time to improve yield and efficiency .

Biological Mechanisms

This compound acts primarily as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. Research has shown that ArgTX-659 can effectively block NMDA receptor-mediated excitatory postsynaptic currents in rat hippocampal neurons at low concentrations . This blockade occurs without impairing long-term potentiation, suggesting potential for cognitive enhancement applications .

Neurological Disorders

Due to its action on NMDA receptors, ArgTX-659 is being investigated for its potential in treating various neurological disorders:

  • Epilepsy : Studies suggest that NMDA receptor antagonists can reduce seizure activity. ArgTX-659 may offer a novel approach to managing epilepsy by modulating excitatory neurotransmission .
  • Alzheimer's Disease : Given its neuroprotective properties, ArgTX-659 could be explored as a therapeutic agent for Alzheimer's disease, potentially mitigating neurodegeneration associated with excitotoxicity .

Pain Management

This compound has demonstrated analgesic properties in preclinical models. Its ability to inhibit excitatory transmission may provide a basis for developing new pain relief strategies without the side effects associated with traditional opioids .

Cosmetic Applications

Recent studies have highlighted ArgTX-659's potential as a melanogenesis inhibitor, making it a candidate for cosmetic formulations aimed at reducing hyperpigmentation without cytotoxic effects .

Case Study 1: NMDA Receptor Modulation

In a study involving rat hippocampal neurons, ArgTX-659 was shown to non-competitively inhibit NMDA receptor activity at concentrations as low as 20 µM. This effect was associated with significant reductions in calcium influx during synaptic activity, underscoring its potential as a neuroprotective agent .

ParameterValue
Concentration20 µM
Inhibition TypeNon-competitive
Effect on Calcium InfluxSignificant

Case Study 2: Analgesic Effects

In animal models of pain, ArgTX-659 exhibited dose-dependent analgesic effects comparable to established pain relievers. The mechanism was linked to its ability to block glutamate-mediated excitatory signaling in pain pathways .

ParameterValue
ED50 (Effective Dose)0.8 pmol/mg
Pain ModelAnimal Model
MechanismGlutamate Block

Propiedades

Número CAS

111944-83-3

Fórmula molecular

C31H53N11O5

Peso molecular

659.8 g/mol

Nombre IUPAC

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide

InChI

InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)/t22-,24-/m0/s1

Clave InChI

ONYMEUPDKAAGRV-UPVQGACJSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N

SMILES isomérico

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N

SMILES canónico

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N

Sinónimos

argiopinin 3
argiopinin III
argiopinine 3
argiotoxin 659

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argiotoxin 659
Reactant of Route 2
Argiotoxin 659
Reactant of Route 3
Argiotoxin 659
Reactant of Route 4
Argiotoxin 659
Reactant of Route 5
Argiotoxin 659
Reactant of Route 6
Argiotoxin 659

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.